1-Methylindole-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₉NO₂ and a CAS number of 16136-58-6. It features a methyl group attached to the nitrogen atom of the indole ring, which is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) at the 2-position of the indole structure. It is known for its role as a building block in organic synthesis and has been studied for its potential biological activities .
1-MICA is primarily employed as a reactant in organic synthesis, particularly for the preparation of more complex molecules with diverse functionalities. Here are some specific examples:
Research indicates that 1-methylindole-2-carboxylic acid exhibits various biological activities. It has been investigated for its potential anti-inflammatory and antimicrobial properties. The compound's ability to modulate biological pathways may make it a candidate for therapeutic applications, although further studies are required to elucidate its mechanisms of action and efficacy in vivo .
Several methods exist for synthesizing 1-methylindole-2-carboxylic acid:
1-Methylindole-2-carboxylic acid serves multiple roles in both academic research and industrial applications:
Interaction studies involving 1-methylindole-2-carboxylic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a reactive intermediate in organic synthesis. Additionally, investigations into its biological interactions are ongoing to determine how it may influence cellular pathways or interact with specific biological targets .
1-Methylindole-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Indole-2-carboxylic acid | Indole ring with a carboxylic acid group | Lacks methyl substitution on nitrogen |
2-Methylindole | Methyl group at position 2 on indole | No carboxylic acid functionality |
3-Indolecarboxylic acid | Carboxylic acid at position 3 on indole | Different positioning of functional groups |
1-Hydroxyindole | Hydroxyl group at position 1 on indole | Hydroxyl instead of carboxyl group |
The uniqueness of 1-methylindole-2-carboxylic acid lies in its specific methyl substitution at the nitrogen atom combined with a carboxylic acid functional group at position 2, which influences its reactivity and biological activity compared to these similar compounds.
Irritant